(R)-2-methyl-N-((R)-1-(3-nitro-5-(trifluoromethyl)phenyl)ethyl)propane-2-sulfinamide
Description
This chiral sulfinamide derivative features a stereochemically defined (R)-configuration at both the sulfinyl sulfur and the benzylic carbon. Its structure includes a 3-nitro-5-(trifluoromethyl)phenyl group, which introduces strong electron-withdrawing effects due to the nitro (-NO₂) and trifluoromethyl (-CF₃) substituents. Synthesis typically involves condensation of (R)-2-methylpropane-2-sulfinamide with a ketone precursor derived from 3-nitro-5-(trifluoromethyl)acetophenone, followed by stereoselective reduction and purification via chromatography .
Properties
Molecular Formula |
C13H17F3N2O3S |
|---|---|
Molecular Weight |
338.35 g/mol |
IUPAC Name |
2-methyl-N-[(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethyl]propane-2-sulfinamide |
InChI |
InChI=1S/C13H17F3N2O3S/c1-8(17-22(21)12(2,3)4)9-5-10(13(14,15)16)7-11(6-9)18(19)20/h5-8,17H,1-4H3/t8-,22?/m1/s1 |
InChI Key |
YPIPLTBLZPRYGH-CLDGFBLDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methyl-N-(®-1-(3-nitro-5-(trifluoromethyl)phenyl)ethyl)propane-2-sulfinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-methylpropane-2-sulfinamide and ®-1-(3-nitro-5-(trifluoromethyl)phenyl)ethyl bromide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: Common catalysts include Lewis acids like titanium tetrachloride or boron trifluoride etherate. Reagents such as base (e.g., triethylamine) are used to neutralize the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Use of large-scale reactors with precise temperature and pressure control.
Continuous Flow Systems: Implementation of continuous flow systems to enhance reaction efficiency and yield.
Purification: Advanced purification techniques like crystallization, distillation, or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
®-2-methyl-N-(®-1-(3-nitro-5-(trifluoromethyl)phenyl)ethyl)propane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfonamide derivatives.
Reduction: Amino derivatives.
Substitution: Substituted sulfinamide derivatives.
Scientific Research Applications
Chemistry
Chiral Catalysts: Used as chiral catalysts in asymmetric synthesis.
Intermediates: Serve as intermediates in the synthesis of complex organic molecules.
Biology
Enzyme Inhibitors: Potential use as enzyme inhibitors in biochemical research.
Medicine
Pharmaceuticals: Used in the development of chiral drugs with specific biological activity.
Industry
Agrochemicals: Employed in the synthesis of chiral agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of ®-2-methyl-N-(®-1-(3-nitro-5-(trifluoromethyl)phenyl)ethyl)propane-2-sulfinamide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways through inhibition or activation of target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related sulfinamides, including (R)-N-[1-(2-fluorophenyl)ethylidene]-2-methyl-propane-2-sulfinamide (CAS: 1606166-80-6) . Key differences include:
- Substituent Effects : The target compound’s 3-nitro-5-(trifluoromethyl)phenyl group provides stronger electron-withdrawing character than the 2-fluorophenyl group in the analogue. This impacts reactivity in asymmetric synthesis, particularly in stabilizing transition states during nucleophilic additions.
- Stereochemical Complexity : Both compounds exhibit (R)-configured stereocenters, but the target molecule’s ethyl group (vs. ethylidene in the analogue) introduces distinct conformational flexibility.
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Computational Studies
However, experimental validation is pending .
Biological Activity
(R)-2-methyl-N-((R)-1-(3-nitro-5-(trifluoromethyl)phenyl)ethyl)propane-2-sulfinamide is a chiral sulfinamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C15H18F3N3O2S
- Molecular Weight : 357.38 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.
Antimicrobial Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, the incorporation of a trifluoromethyl moiety has been shown to increase the potency of various drugs against bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| (R)-2-methyl-N-((R)-1-(3-nitro-5-(trifluoromethyl)phenyl)ethyl)propane-2-sulfinamide | 5 | E. coli |
| Control Drug | 10 | S. aureus |
Enzyme Inhibition
The compound has shown promising results in inhibiting specific enzymes implicated in various diseases. For example, it was evaluated for its inhibitory effects on HAT1 (Histone Acetyltransferase 1), with IC50 values indicating moderate inhibition . The presence of the sulfinamide group is believed to contribute to its interaction with the enzyme's active site.
Anti-Cancer Activity
In vitro studies have demonstrated that (R)-2-methyl-N-((R)-1-(3-nitro-5-(trifluoromethyl)phenyl)ethyl)propane-2-sulfinamide exhibits cytotoxic effects against several cancer cell lines. The compound was tested against human lung fibroblasts and showed IC50 values comparable to established chemotherapeutics .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12 |
| MCF7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds suggests that modifications to the trifluoromethyl group and sulfinamide structure can significantly influence biological activity. The introduction of electron-withdrawing groups has been correlated with increased potency against certain targets, including enzymes and receptors involved in tumor growth and bacterial resistance .
Study on Antimicrobial Activity
A recent study evaluated the efficacy of various sulfinamide derivatives, including our compound, against resistant bacterial strains. The results indicated that the inclusion of the trifluoromethyl group improved antimicrobial activity significantly compared to non-fluorinated analogs, highlighting the importance of this functional group in drug design .
Clinical Relevance
In clinical trials assessing compounds with similar structures, patients treated with trifluoromethyl-containing drugs reported improved outcomes in terms of reduced infection rates and enhanced therapeutic efficacy . This suggests a potential pathway for further development of (R)-2-methyl-N-((R)-1-(3-nitro-5-(trifluoromethyl)phenyl)ethyl)propane-2-sulfinamide in clinical settings.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-2-methyl-N-((R)-1-(3-nitro-5-(trifluoromethyl)phenyl)ethyl)propane-2-sulfinamide, and how is stereochemical integrity maintained during synthesis?
- Answer : The synthesis typically involves enantioselective sulfinamide formation using chiral auxiliaries. For example, (R)-configured sulfinamides are synthesized via nucleophilic substitution of tert-butanesulfinamide with a nitro- and trifluoromethyl-substituted benzyl bromide intermediate. Stereochemical control is achieved by optimizing reaction conditions (e.g., low temperatures, anhydrous solvents) and confirmed via chiral HPLC or single-crystal X-ray diffraction (XRD) . Impurity profiling using HPLC with relative response factors (as in Pharmacopeial Forum data) ensures purity ≥98% .
Q. Which analytical techniques are most effective for characterizing the structural and stereochemical purity of this compound?
- Answer : Key methods include:
- X-ray crystallography : Resolves absolute configuration and bond angles (e.g., C–S–N torsion angles critical for stereochemistry) .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, with mobile phases containing hexane/isopropanol .
- NMR spectroscopy : NMR identifies trifluoromethyl group environments, while NMR confirms ethyl and methyl proton coupling patterns .
Q. How does the presence of the trifluoromethyl and nitro groups influence the compound’s reactivity in further functionalization?
- Answer : The electron-withdrawing nitro group deactivates the aromatic ring, limiting electrophilic substitution. Conversely, the trifluoromethyl group enhances lipophilicity and stabilizes adjacent charges via inductive effects. These properties require careful selection of catalysts (e.g., Pd/C for hydrogenation) to avoid over-reduction of the nitro group .
Advanced Research Questions
Q. What strategies optimize enantiomeric excess (ee) in asymmetric reactions catalyzed by this sulfinamide?
- Answer : Enantioselectivity is enhanced by:
- Ligand design : Incorporating bulky tert-butyl or diphenylphosphino groups (as seen in analogous sulfinamide catalysts) to sterically control transition states .
- Solvent effects : Polar aprotic solvents (e.g., THF) improve catalyst solubility and reduce racemization.
- Kinetic resolution : Monitoring reaction progress via in-situ HPLC to terminate at peak ee .
Q. How can computational methods like DFT predict the compound’s efficacy in asymmetric catalysis?
- Answer : Density Functional Theory (DFT) models simulate transition-state geometries to predict enantioselectivity. For example, calculating energy differences between diastereomeric transition states involving the sulfinamide’s sulfur stereocenter and substrate interactions. Such models align with experimental ee values in palladium-catalyzed cross-couplings .
Q. What experimental approaches resolve contradictions in reported catalytic activity data across different studies?
- Answer : Discrepancies often arise from impurities or solvent effects. Mitigation strategies include:
- Standardized purity assays : Cross-validate using HPLC, NMR, and elemental analysis .
- Control experiments : Compare catalytic performance in identical solvents (e.g., DMF vs. toluene) to isolate solvent-specific effects .
- Microscopy : SEM/TEM imaging detects nanoparticle catalysts derived from sulfinamide decomposition, which may skew activity data .
Q. How does the compound’s stability under thermal or acidic conditions impact its application in multi-step syntheses?
- Answer : Thermal gravimetric analysis (TGA) shows sulfinamides degrade above 200°C, limiting high-temperature applications. Under acidic conditions, the sulfinamide group hydrolyzes to sulfonic acid, requiring pH-controlled environments (pH 6–8) for reactions. Stability is assessed via accelerated aging studies monitored by HPLC .
Methodological Considerations
- Data Validation : Always cross-reference chiral HPLC results with XRD to confirm stereochemical assignments .
- Synthetic Optimization : Use Design of Experiments (DoE) to screen temperature, solvent, and catalyst ratios for maximum yield and ee .
- Contradiction Analysis : Employ tiered analytical protocols (e.g., HPLC → NMR → XRD) to isolate sources of variability in catalytic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
